Pyridin-4-yl-glycine tert-butyl ester

Description

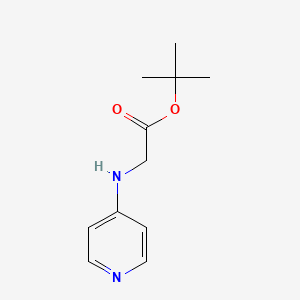

Pyridin-4-yl-glycine tert-butyl ester is a chiral organic compound characterized by a pyridine ring substituted at the 4-position, a glycine backbone, and a tert-butyl ester group. The (S)-enantiomer (CAS No. 2349849-91-6) is commercially available with a purity of ≥97% (NLT 97%) and is commonly utilized in pharmaceutical and chemical research as a synthetic intermediate .

- Core structure: A pyridin-4-yl group linked to the amino nitrogen of glycine, with the carboxylic acid moiety esterified to a tert-butyl group.

- Applications: Likely serves as a building block in peptide synthesis or as a precursor for catalysts or bioactive molecules due to its stereochemical and functional versatility.

Properties

CAS No. |

1430839-94-3 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl 2-(pyridin-4-ylamino)acetate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,12,13) |

InChI Key |

FFTIYKJNIGHKBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl-glycine tert-butyl ester typically involves the esterification of glycine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh conditions.

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide has also been reported for the synthesis of tert-butyl esters under metal-free conditions .

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-yl-glycine tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the pyridine ring.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.

Major Products:

Oxidation: tert-Butyl hydroperoxide.

Reduction: Piperidine derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

Pyridin-4-yl-glycine tert-butyl ester serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its structure facilitates various chemical reactions, such as coupling reactions and modifications to create derivatives with enhanced properties .

2. Medicinal Chemistry:

This compound is explored for its potential therapeutic applications, particularly in cancer treatment and immunomodulation. Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and enhancing immune responses against tumors.

3. Biological Studies:

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific molecular targets allows researchers to investigate its effects on various biological pathways .

Case Study 1: Anticancer Activity

Research has demonstrated that this compound derivatives exhibit cytotoxicity against several cancer cell lines. For instance, a study found that these compounds induced apoptosis in FaDu hypopharyngeal tumor cells, showcasing their potential as anticancer agents. The effective concentration (IC50) for these compounds was found to be in the nanomolar range, indicating strong anti-proliferative effects compared to standard chemotherapeutics like bleomycin.

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory properties of this compound derivatives. In vitro assays using mouse splenocytes revealed that these compounds could enhance immune cell activity against tumor cells by inhibiting the PD-1/PD-L1 pathway. The results indicated that even at low concentrations (100 nM), the compound significantly restored immune function, suggesting its potential use in cancer immunotherapy.

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; IC50 in nanomolar range |

| Immunomodulation | Enhances splenocyte activity; inhibits PD-1/PD-L1 pathway |

Mechanism of Action

The mechanism of action of Pyridin-4-yl-glycine tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the glycine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

These compounds share a cyclic amine core (piperidine) with varying ester chain lengths (e.g., acetate, propionate, butyrate) . Key differences include:

- Core ring : Piperidine (saturated) vs. pyridine (aromatic) in Pyridin-4-yl-glycine tert-butyl ester.

- Applications : Piperidine derivatives are often used as antioxidants or stabilizers in polymers, whereas this compound is more likely employed in chiral synthesis.

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

This compound (CAS No. 1260610-71-6) features a pyrrolidine ring, an iodine substituent, and a tert-butyl ester . Key distinctions:

- Ring system : Pyrrolidine (5-membered, saturated) vs. pyridine (6-membered, aromatic).

- Substituents : The iodine atom introduces significant steric and electronic effects, enhancing reactivity in cross-coupling reactions.

- Safety profile : Classified as a skin/eye irritant and respiratory hazard, whereas this compound’s safety data remain unspecified .

Physicochemical and Functional Comparisons

Key Trends :

- Lipophilicity : Tert-butyl esters enhance lipophilicity across all compounds, but this compound’s glycine moiety may improve aqueous solubility compared to piperidine/pyrrolidine derivatives.

- Reactivity: The iodine substituent in the pyrrolidine derivative increases its utility in Suzuki-Miyaura couplings, whereas this compound’s amino group enables peptide bond formation.

Research and Industrial Relevance

- This compound : Valued in asymmetric synthesis for its chiral center and compatibility with solid-phase peptide synthesis (SPPS) methodologies .

- Piperidine derivatives : Industrial applications in material science due to their radical-scavenging properties .

- Pyrrolidine derivative: Niche use in organoiodine chemistry for constructing complex heterocycles .

Biological Activity

Pyridin-4-yl-glycine tert-butyl ester is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by a pyridine ring substituted at the 4-position with a glycine moiety esterified with tert-butyl alcohol. The synthesis typically involves the esterification of glycine with tert-butyl alcohol, often using acid catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) in conjunction with 4-dimethylaminopyridine (DMAP) for improved yields.

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Steglich Esterification | DCC, DMAP | Room temperature |

| Acid-Catalyzed Esterification | Tert-butanol, sulfuric acid | Mild conditions |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the glycine moiety facilitates hydrogen bonding with amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Enzyme Inhibition

Research has indicated that this compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. For instance, it has been investigated for its potential to inhibit GABA transaminase (GABA-T), which plays a crucial role in neurotransmitter metabolism .

Anticonvulsant Properties

A notable study highlighted its anticonvulsant effects when used as a precursor for compounds targeting epilepsy. The compound's structural similarity to known anticonvulsants suggests it may enhance therapeutic efficacy in managing seizure disorders .

Case Studies

- c-Myc/Max Protein Interaction : A focused library of derivatives, including this compound, was screened for their ability to disrupt c-Myc/Max-DNA complexes. Compounds demonstrated varying degrees of efficacy, indicating potential roles in cancer therapy through modulation of transcription factor activity .

- SARS-CoV Protease Inhibition : In another study, derivatives were evaluated for their inhibitory effects on SARS-CoV 3CL protease. The results showed that specific modifications to the pyridine core could enhance binding affinity and inhibitory potency against viral replication .

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives such as:

| Compound | Position | Biological Activity |

|---|---|---|

| Pyridin-3-yl-glycine tert-butyl ester | 3-position | Similar enzyme inhibition properties |

| Pyrrolidine derivatives | N/A | Used in medicinal chemistry for CNS-targeted drugs |

| Pyrazolo[3,4-b]pyridines | N/A | Potential biomedical applications |

Q & A

Q. What are the recommended synthetic routes for Pyridin-4-yl-glycine tert-butyl ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling glycine tert-butyl ester derivatives with pyridine-containing intermediates. For example, Fmoc-C2-glycine-tert-butyl ester can be coupled with Reppe anhydride derivatives under mild conditions to introduce the pyridin-4-yl moiety . Deprotection of intermediates, such as methyl esters, is achieved using reagents like BBr₃ in CH₂Cl₂, yielding 90% efficiency under room-temperature conditions (24 h) . Key factors affecting yield include solvent choice (e.g., dichloromethane for low steric hindrance), temperature control, and stoichiometric ratios of coupling agents.

Q. How should researchers characterize this compound, and what spectral benchmarks are available?

Methodological Answer: Characterization relies on ¹H/¹³C NMR, IR, and mass spectrometry . For NMR, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The pyridin-4-yl proton signals resonate between 7.2–8.5 ppm. NIST databases provide reference spectra for tert-butyl-protected glycine derivatives, aiding in peak assignment . Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 294.3 (C₁₄H₁₈N₂O₅) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Mandatory precautions include:

- Respiratory protection : Use NIOSH-approved masks to avoid inhalation of fine particulates .

- Gloves and eye protection : Nitrile gloves and goggles are required due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure .

Emergency eyewash stations and washing facilities must be accessible .

Advanced Research Questions

Q. How can reaction yields be optimized when coupling this compound with anhydrides or electrophiles?

Methodological Answer: Optimization strategies include:

- Catalyst screening : Use coupling agents like HATU or EDCI for amide bond formation, with DIEA as a base to enhance nucleophilicity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of tert-butyl esters but may increase steric hindrance. Balancing with CH₂Cl₂ can mitigate this .

- Temperature gradients : Stepwise heating (0°C → RT) reduces side reactions during anhydride coupling .

Q. How should researchers resolve discrepancies in NMR data during synthesis or purification?

Methodological Answer:

- Verify purity : Use HPLC or TLC to confirm absence of impurities (e.g., unreacted glycine ester) .

- Solvent artifacts : Dry deuterated solvents (CDCl₃) thoroughly to eliminate water peaks overlapping with pyridin-4-yl signals .

- Dynamic NMR : For rotameric equilibria (common in tert-butyl esters), variable-temperature NMR can clarify splitting patterns .

Q. What strategies mitigate steric hindrance from the tert-butyl group in nucleophilic reactions?

Methodological Answer:

- Protecting group alternatives : Compare with methyl or ethyl esters (less bulky) to assess steric effects on reactivity .

- Microwave-assisted synthesis : Enhances reaction rates by overcoming steric barriers via controlled thermal activation .

- Enzymatic catalysis : Lipases or esterases selectively modify tert-butyl esters under mild conditions, avoiding harsh reagents .

Q. How can conflicting biological activity data in structural analogs be addressed?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., pyridine vs. thiazole rings) and assess activity trends .

- Computational modeling : Use DFT or molecular docking to predict binding affinities and identify steric/electronic mismatches .

- Batch consistency : Verify purity (>95% via HPLC) and storage conditions (e.g., desiccation to prevent ester hydrolysis) .

Q. What are best practices for deprotecting tert-butyl esters under varying conditions?

Methodological Answer:

- Acidic conditions : TFA (neat or in CH₂Cl₂) cleaves tert-butyl esters efficiently but may protonate pyridine rings; neutralize with NaHCO₃ post-reaction .

- Metal-free methods : Use HCl/dioxane for milder deprotection, preserving acid-sensitive functionalities .

- Analytical validation : Monitor deprotection via IR (loss of tert-butyl C=O stretch at ~1720 cm⁻¹) and LC-MS .

Key Considerations for Experimental Design

- Contradictory data : Cross-validate results using orthogonal techniques (e.g., NMR + HPLC) and reference synthetic protocols from peer-reviewed sources .

- Advanced instrumentation : Collaborate with facilities offering high-resolution mass spectrometry or X-ray crystallography for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.